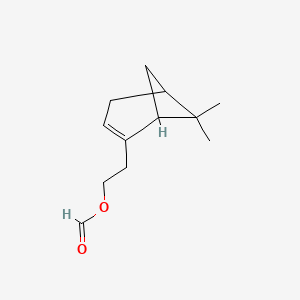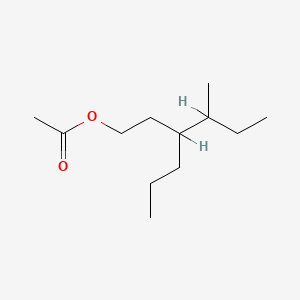
Azaspirium Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azaspirium chloride is a chemical compound with the molecular formula C22H24ClNO5 . It is known for its unique structure and properties, making it a subject of interest in various scientific fields. The compound is characterized by its spirocyclic structure, which contributes to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Azaspirium chloride can be synthesized through a series of chemical reactions involving the formation of its spirocyclic structure. The synthesis typically involves the reaction of specific precursors under controlled conditions to achieve the desired product. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical processes that ensure consistent quality and high yield. These methods often utilize advanced technologies and equipment to control the reaction parameters precisely. The industrial production process may also involve purification steps to remove any impurities and ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Azaspirium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome and the major products formed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .
Scientific Research Applications
Azaspirium chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on different biological pathways.
Industry: This compound is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of azaspirium chloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to azaspirium chloride include:
Azides: Known for their nucleophilic properties and ability to participate in substitution reactions.
Acid Chlorides: These compounds share similar reactivity patterns and are used in various chemical synthesis processes.
Uniqueness
This compound is unique due to its spirocyclic structure, which imparts specific stability and reactivity characteristics. This structural feature distinguishes it from other similar compounds and contributes to its wide range of applications in scientific research and industry .
Properties
CAS No. |
34959-30-3 |
|---|---|
Molecular Formula |
C22H24ClNO5 |
Molecular Weight |
417.9 g/mol |
IUPAC Name |
11,17-dimethoxy-4-methylidenespiro[2,15-dioxa-6-azoniatetracyclo[8.7.0.03,8.012,16]heptadeca-1(17),3(8),10,12(16),13-pentaene-6,1'-azinan-1-ium]-9-one;chloride |
InChI |
InChI=1S/C22H24NO5.ClH/c1-13-11-23(8-5-4-6-9-23)12-15-17(24)16-19(25-2)14-7-10-27-20(14)22(26-3)21(16)28-18(13)15;/h7,10H,1,4-6,8-9,11-12H2,2-3H3;1H/q+1;/p-1 |
InChI Key |
PYNSMGBGABAWPB-UHFFFAOYSA-M |
SMILES |
COC1=C2C(=C(C3=C1C=CO3)OC)OC4=C(C2=O)C[N+]5(CCCCC5)CC4=C.[Cl-] |
Canonical SMILES |
COC1=C2C(=C(C3=C1C=CO3)OC)OC4=C(C2=O)C[N+]5(CCCCC5)CC4=C.[Cl-] |
| 34959-30-3 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(3aR,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene](/img/structure/B1617567.png)








